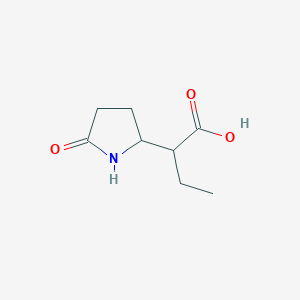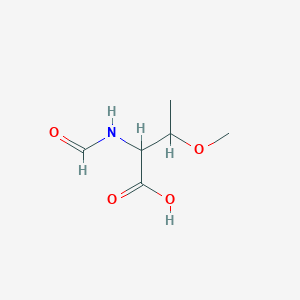
Hexanoic acid, 2-(aminomethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid involves the condensation of isovaleraldehyde with an alkyl cyanoacetate to form an intermediate, which is then subjected to further reactions to yield the final product . The process typically involves the use of solvents and reagents that are both cost-effective and environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. Techniques such as hydrolysis and crystallization are employed to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Hexanoic acid, 2-(aminomethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides for substitution reactions and strong acids or bases for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Hexanoic acid, 2-(aminomethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the nervous system.
Medicine: It is a key ingredient in anticonvulsant drugs used to treat epilepsy and neuropathic pain.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (S)-3-(aminomethyl)-5-methylhexanoic acid involves its interaction with the GABAergic system. It binds to specific receptors in the nervous system, modulating the release of neurotransmitters and reducing neuronal excitability. This action helps in controlling seizures and alleviating neuropathic pain .
類似化合物との比較
Similar Compounds
Hexanoic acid: A simple carboxylic acid with a similar structure but lacks the aminomethyl and methyl groups.
2-Ethylhexanoic acid: Another derivative of hexanoic acid with an ethyl group attached.
2-Methylhexanoic acid: Similar in structure but with a methyl group instead of an aminomethyl group.
Uniqueness
Hexanoic acid, 2-(aminomethyl)-3-methyl- is unique due to its specific structure that allows it to interact with the GABAergic system, making it highly effective as an anticonvulsant and in treating neuropathic pain .
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
2-(aminomethyl)-3-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-6(2)7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChIキー |
ZKMLGDVKOQYJKV-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)

![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13545802.png)









